molecular formula C36H32F2N6O5S B2795757 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide CAS No. 393573-75-6

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

Cat. No. B2795757
M. Wt: 698.75
InChI Key: LUIAHVBXNDKGIE-UHFFFAOYSA-N
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Description

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C36H32F2N6O5S and its molecular weight is 698.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound's synthesis involves complex chemical reactions, leading to the creation of isostructural materials with specific molecular conformations. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized related compounds, highlighting the process of crystallization and structural determination through single crystal diffraction. This indicates the compound's relevance in advanced chemical synthesis and structural analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Reactivity and Bonding Interactions

The compound's derivatives exhibit significant reactivity, as demonstrated through spectroscopic and X-ray characterization. Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in related ethyl 2-triazolyl-2-oxoacetate derivatives, offering insights into the nucleophilic/electrophilic nature of certain groups influenced by substituents. This research is pivotal in understanding the compound's reactive properties (Ahmed et al., 2020).

Antimicrobial Activities

Certain derivatives of the compound show promise in antimicrobial applications. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which exhibited good or moderate antimicrobial activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Evaluation for Antibacterial and Antifungal Activity

Research by Nivas et al. (2020) focused on synthesizing novel pyrene glycosides with significant antibacterial and antifungal activities. These findings imply that derivatives of the compound could be effective in combating various bacterial and fungal infections (Nivas, Sun Itha, & Sha Mili, 2020).

Anticancer Activity

The compound's derivatives have been explored for their potential anticancer properties. Yushyn, Holota, and Lesyk (2022) synthesized a novel pyrazoline-bearing hybrid molecule, exhibiting significant anticancer activity in vitro. This research opens avenues for the compound's use in cancer therapy (Yushyn, Holota, & Lesyk, 2022).

Catalyst-Free Synthesis

Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds through microwave-assisted Fries rearrangement. This study highlights the compound's significance in facilitating advanced, catalyst-free synthetic methods (Moreno-Fuquen et al., 2019).

Synthesis of Metal Ion Complexes

The compound's derivatives have been used in synthesizing metal ion complexes with potential applications in cancer treatment. Ghani and Alabdali (2022) researched gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds, demonstrating significant cytotoxicity against cancer cell lines (Ghani & Alabdali, 2022).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32F2N6O5S/c1-47-25-17-11-22(12-18-25)29-19-30(27-8-6-10-31(48-2)34(27)49-3)44(42-29)33(45)21-50-36-41-40-32(43(36)24-15-13-23(37)14-16-24)20-39-35(46)26-7-4-5-9-28(26)38/h4-18,30H,19-21H2,1-3H3,(H,39,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIAHVBXNDKGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)F)CNC(=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32F2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

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